molecular formula C23H28N4O2 B4840462 2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one

2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4840462
M. Wt: 392.5 g/mol
InChI Key: POQPVZSHNDADAZ-BQYQJAHWSA-N
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Description

2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the piperazine derivative.

    Hydroxyethyl Substitution: The hydroxyethyl group is introduced through alkylation reactions, typically using ethylene oxide or similar reagents.

    Phenylethenyl Substitution: The phenylethenyl group is introduced via a Heck reaction, where a palladium-catalyzed coupling between a halogenated quinazolinone and styrene is performed.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazolinone core and the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone and piperazine derivatives.

Scientific Research Applications

2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Biological Research: The compound is used as a probe to study various biological pathways and molecular interactions.

    Pharmacology: It is investigated for its pharmacokinetic properties and potential as a drug candidate.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or ion channels involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways, such as the MAPK/ERK pathway, which is crucial in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid: A buffer substance used in biological research.

    1,4-Bis(2-hydroxyethyl)piperazine: Used in desulfurization and decarburization processes.

Uniqueness

2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific quinazolinone core structure combined with the hydroxyethyl piperazine and phenylethenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-[(E)-2-phenylethenyl]-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c1-17-22-20(25-23(24-17)27-11-9-26(10-12-27)13-14-28)15-19(16-21(22)29)8-7-18-5-3-2-4-6-18/h2-8,19,28H,9-16H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQPVZSHNDADAZ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)CCO)CC(CC2=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)CCO)CC(CC2=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 3
Reactant of Route 3
2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 4
2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 5
Reactant of Route 5
2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 6
Reactant of Route 6
2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one

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